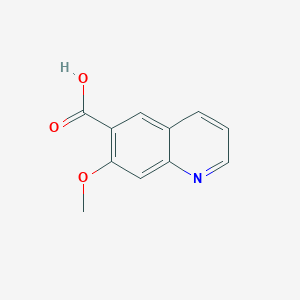

7-Methoxyquinoline-6-carboxylic acid

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Medicinal Chemistry Research

The quinoline scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. rsc.org Its versatile structure has been identified as a "privileged scaffold," meaning it is capable of binding to a variety of biological targets, leading to a broad spectrum of pharmacological activities. rsc.org Consequently, quinoline and its derivatives are integral components in the design and development of novel therapeutic agents. researchgate.net

The significance of the quinoline nucleus is underscored by its presence in a wide array of natural products, particularly alkaloids, and synthetic compounds with proven medicinal value. researchgate.net The unique chemical properties of the quinoline ring, including its aromaticity and the presence of a nitrogen atom, allow for diverse chemical modifications, enabling the fine-tuning of its biological activity. quinoline-thiophene.com

In contemporary drug discovery, the quinoline scaffold is a key structural motif in compounds exhibiting a remarkable range of therapeutic effects. These include, but are not limited to, antimicrobial, antimalarial, anticancer, and anti-inflammatory activities. quinoline-thiophene.com The adaptability of the quinoline structure allows medicinal chemists to synthesize extensive libraries of derivatives for screening against various diseases, making it a perpetual and multipurpose tool in the quest for new and effective medicines.

Historical Perspectives on Quinoline Carboxylic Acids in Pharmaceutical Research and Development

The history of quinoline carboxylic acids in pharmaceutical research is rich and dates back to the early days of synthetic medicinal chemistry. The development of quinoline-based drugs has been a continuous effort, marked by the emergence of new synthetic methodologies to create novel, appropriately substituted quinoline scaffolds. nih.gov Historically, several named reactions, such as the Skraup, Doebner–von Miller, Pfitzinger, and Combes syntheses, have been instrumental in accessing the quinoline core structure. rsc.orgnih.gov

Early research into quinoline carboxylic acids was significantly driven by the need for effective antimalarial agents. This led to the development of iconic drugs that have had a profound impact on global health. The quest for new antimicrobial agents has also been a major driver in the exploration of quinoline carboxylic acids. nih.gov Over the years, the functionalization of the quinoline ring with a carboxylic acid group has proven to be a successful strategy for modulating the pharmacokinetic and pharmacodynamic properties of these compounds.

More recent synthetic advancements, such as one-pot, three-component reactions, have made the synthesis of substituted quinoline carboxylic acids more efficient, allowing for the rapid generation of diverse compound libraries for biological screening. nih.gov This has further solidified the position of quinoline carboxylic acids as a critical class of compounds in pharmaceutical research and development.

Overview of 7-Methoxyquinoline-6-carboxylic Acid as a Distinct Research Target

This compound is a specific derivative of the quinoline scaffold that has garnered attention in academic and industrial research primarily as a key building block in the synthesis of more complex molecules. While not extensively studied for its own direct biological activity, its role as a crucial intermediate highlights its importance in medicinal chemistry.

This compound is a white crystalline powder, soluble in polar protic solvents. chemshuttle.com Its structure features a methoxy (B1213986) group at the 7-position and a carboxylic acid at the 6-position of the quinoline ring system. These functional groups provide sites for further chemical modification, making it a valuable synthon.

One of the most significant applications of this compound is as an intermediate in the synthesis of various biologically active compounds, including those with potential applications in oncology and materials science. chemshuttle.comgoogleapis.com For instance, it is a documented precursor in the synthesis of certain kinase inhibitors. googleapis.com Its utility is also noted in the development of fluorescent probes for bioimaging applications and as a monomer for creating polyquinoline polymers with enhanced thermal stability. chemshuttle.com

Below are the key chemical identifiers and properties of this compound:

| Property | Value |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| CAS Number | 146369-69-7 |

| IUPAC Name | This compound |

The tautomeric form, 4-hydroxy-7-methoxyquinoline-6-carboxylic acid, is also a relevant chemical entity in the synthesis and reactivity of this compound. chemshuttle.com

| Tautomeric Form Property | Value |

| Molecular Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol |

| CAS Number | 1190837-18-3 |

| IUPAC Name | 4-hydroxy-7-methoxyquinoline-6-carboxylic acid |

The research interest in this compound is therefore primarily centered on its utility as a versatile starting material for the construction of more elaborate and pharmacologically relevant molecules.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxyquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-6-9-7(3-2-4-12-9)5-8(10)11(13)14/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPFBMWQSWIJKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CC=NC2=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigation of Biological Activities and Molecular Interactions of 7 Methoxyquinoline 6 Carboxylic Acid Derivatives

Antimicrobial Efficacy Research

The quinoline (B57606) nucleus is a critical pharmacophore in the development of antimicrobial agents. Derivatives of quinoline carboxylic acid, in particular, have been the subject of extensive research due to their broad-spectrum activity, which is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria, making them excellent targets for antibacterial drugs.

Antibacterial Activity Against Pathogenic Strains (e.g., Streptococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae, Moraxella catarrhalis)

Derivatives of quinoline carboxylic acid have demonstrated significant potential against a range of pathogenic bacteria responsible for respiratory and other infections. While specific data for 7-Methoxyquinoline-6-carboxylic acid is limited, the broader class of quinoline derivatives shows notable activity.

For instance, certain quinoline compounds exhibit potent in vitro activity against multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. One study reported a novel quinoline derivative with a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/ml against S. aureus, a potency greater than the reference drug biointerfaceresearch.com. Similarly, quinazolin-4(3H)-one derivatives, which share structural similarities, have shown pronounced antimicrobial effects against both Staphylococcus aureus and Streptococcus pneumoniae eco-vector.com. The antibacterial action of these compounds is often linked to the inhibition of DNA synthesis eco-vector.com.

The antibacterial spectrum of quinoline derivatives often extends to Gram-negative bacteria. Moraxella catarrhalis and Haemophilus influenzae are common causes of respiratory tract infections oup.com. Quinolone derivatives are recognized for their activity against these pathogens nih.gov. The core structure, particularly the 3-carboxylate and 4-carbonyl groups, is essential for antimicrobial action as it is critical for binding to bacterial DNA who.int. Modifications at other positions on the quinoline ring, such as a methoxy (B1213986) group, can modulate the potency and spectrum of activity who.int. For example, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-((4-(trifluoromethyl)benzyl)oxy)quinolin-4-amine has demonstrated potent activity against various multidrug-resistant Gram-positive strains nih.gov.

Interactive Data Table: Antibacterial Activity of Selected Quinoline Derivatives

| Compound Class | Bacterial Strain | Activity (MIC in µg/ml) | Reference |

|---|---|---|---|

| Quinoline Derivative | Staphylococcus aureus | 6.25 | biointerfaceresearch.com |

| Quinoline Derivative | Methicillin-resistant S. aureus (MRSA) | 1.5 | nih.gov |

| Quinoline Derivative | Vancomycin-Resistant Enterococci (Enterococcus faecalis) | 3.0 | nih.gov |

| Quinazolin-4(3H)-one | Staphylococcus aureus | Pronounced Activity | eco-vector.com |

| Quinazolin-4(3H)-one | Streptococcus pneumoniae | Pronounced Activity | eco-vector.com |

Antifungal Activity Screening

The investigation into quinoline derivatives has also revealed promising antifungal properties. These compounds have been evaluated against various phytopathogenic fungi, which pose a significant threat to agriculture and food security.

Studies on 8-hydroxyquinoline derivatives have shown that they can have a remarkable impact on fungi such as B. cinerea, S. sclerotiorum, and F. graminearum, with inhibitory activities often better than the commercial fungicide azoxystrobin nih.gov. For example, one derivative demonstrated exceptional potency with EC50 values as low as 0.0016 mM against S. sclerotiorum nih.gov. Morphological observations confirmed that these compounds cause abnormalities in the fungal mycelia nih.gov.

While direct studies on this compound are not extensively documented in this context, related carboxylic acid derivatives have been a focus of antifungal research. Indole carboxylic acid derivatives have been reported for their antifungal activity mdpi.com. Furthermore, derivatives of cinnamic acid and pyrazolecarboxamide have been shown to exhibit antifungal effects, indicating the potential of the carboxylic acid moiety in designing new antifungal agents nih.gov. The mechanism of action for some of these compounds involves the inhibition of fungal-specific enzymes like CYP53, which is involved in the detoxification of aromatic compounds nih.gov. This highlights a potential strategy for developing targeted and effective fungicides.

Antitubercular Activity Against Mycobacterium tuberculosis (Mtb) Strains, including MDR-TB

Derivatives of quinoline carboxylic acid are a significant area of research for new antitubercular agents to combat the global threat of tuberculosis, including multidrug-resistant (MDR) strains nuph.edu.ua. The emergence of MDR-TB, defined by resistance to first-line drugs isoniazid and rifampicin, necessitates the development of novel therapeutics dovepress.com.

A recent study profiled new arylated quinoline carboxylic acids (QCAs) for their activity against both replicating and non-replicating Mycobacterium tuberculosis (Mtb) nuph.edu.ua. Using the Microplate Alamar Blue Assay (MABA), researchers identified several QCA derivatives with high inhibitory activity against the Mtb H37Rv strain nuph.edu.ua. For example, a derivative featuring a C-2 2-(naphthalen-2-yl)/C-6 1-butyl substitution showed significant anti-TB activity nuph.edu.ua. Another promising compound, 1-benzyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide, was found to actively inhibit the growth of M. tuberculosis H37Rv at low concentrations ijprajournal.com.

The mechanism of action for many of these quinoline-based compounds is the inhibition of DNA gyrase, an essential enzyme in Mtb nuph.edu.ua. Some of the most potent QCAs have demonstrated this inhibitory action, with activity observed at concentrations as low as 1 μM nuph.edu.ua. The development of quinazoline derivatives has also yielded compounds with significant activity against Mtb, with some showing MIC values between 6.25 and 100 µg/mL frontiersin.org. These findings underscore the potential of the quinoline scaffold in developing new treatments for both drug-sensitive and drug-resistant tuberculosis google.com.

Interactive Data Table: Antitubercular Activity of Selected Quinoline and Quinazoline Derivatives

| Compound Series | Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 4-methyl-7-amido coumarin (B35378) | M. tuberculosis H37Rv | 1 - 10 µg/mL | |

| 2-methyl substituted quinazolinone | M. tuberculosis | 6.25 - 100 µg/mL | frontiersin.org |

| 2-phenyl substituted quinazolinone | M. tuberculosis | 6.25 - 100 µg/mL | frontiersin.org |

| Arylated Quinoline Carboxylic Acid | M. tuberculosis H37Rv | >16 µg/mL | nih.gov |

| Indolizine Derivative | M. tuberculosis H37Rv | 4 µg/mL | google.com |

| Indolizine Derivative | MDR-TB | 32 µg/mL | google.com |

Antineoplastic Research Potential

The quinoline scaffold is a prominent feature in a multitude of compounds investigated for anticancer activity. These derivatives have demonstrated the ability to inhibit cancer cell proliferation through a variety of mechanisms, making them a versatile tool in oncological research.

Inhibition of P-glycoprotein (P-gp) Efflux Pumps

A significant challenge in cancer chemotherapy is multidrug resistance (MDR), where cancer cells become resistant to a wide range of anticancer drugs. One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell, preventing them from reaching their intracellular targets nih.govdovepress.com.

Inhibiting P-gp is a promising strategy to reverse MDR and restore the efficacy of anticancer drugs nuph.edu.ua. Quinoline derivatives have been investigated as potential P-gp inhibitors. The goal is to develop modulators that can be co-administered with chemotherapy to block the efflux pump, thereby increasing the intracellular concentration of the anticancer drug nuph.edu.ua. Research into a quinoline derivative known as 160a demonstrated its capability to reverse the MDR phenotype in tumor cells that overexpress P-gp nih.gov. This compound was shown to enhance the cytotoxic effects of doxorubicin, a known P-gp substrate, in doxorubicin-resistant cancer cells nih.gov. Natural compounds containing quinoline and related structures have also been identified as P-gp inhibitors, highlighting the potential of this scaffold in sensitizing cancer cells to conventional chemotherapy.

General Anticancer Mechanisms of Action in Quinoline Derivatives (e.g., apoptosis induction, cell cycle arrest, inhibition of angiogenesis, disruption of cell migration)

Beyond overcoming drug resistance, quinoline derivatives exhibit direct anticancer activity through several key mechanisms. Their diverse modes of action make them valuable lead compounds in the development of new cancer therapies mdpi.com.

Apoptosis Induction: Many quinoline derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells. Studies have shown that certain quinoline-indole derivatives can induce caspase-mediated apoptosis through mitochondrial dysfunction biointerfaceresearch.com.

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Uncontrolled progression through the cell cycle is a hallmark of cancer. Quinoline compounds have been found to arrest the cell cycle at specific phases, most commonly the G2/M phase, thereby preventing cancer cells from dividing biointerfaceresearch.com. This action is often linked to the inhibition of key cellular components like tubulin biointerfaceresearch.commdpi.com.

Inhibition of Angiogenesis: Angiogenesis is the formation of new blood vessels, a process that is critical for tumor growth and metastasis as it supplies tumors with necessary nutrients and oxygen. Quinoline derivatives have been identified as inhibitors of angiogenesis, cutting off the tumor's blood supply mdpi.com.

Disruption of Cell Migration: The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Quinoline compounds have been shown to disrupt these processes, potentially limiting the spread of cancer mdpi.com.

These mechanisms are often initiated by the interaction of quinoline derivatives with various molecular targets within the cancer cell, including protein kinases, topoisomerases, and tubulin mdpi.com. For instance, some derivatives act as potent tubulin polymerization inhibitors by binding to the colchicine site, which disrupts the formation of microtubules essential for cell division biointerfaceresearch.commdpi.com.

Enzyme Inhibition and Receptor Modulation Studies

Derivatives of this compound have been the subject of various pharmacological studies to determine their potential as modulators of key biological targets, including enzymes and receptors involved in a range of physiological and pathological processes.

Inhibition of Acetylcholinesterase (AChE) and Human Carbonic Anhydrase (hCA) Isoenzymes

Acetylcholinesterase (AChE): The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary strategy for managing neurodegenerative diseases like Alzheimer's. Research into quinoline derivatives has identified them as promising AChE inhibitors. nih.gov Certain quinolinic carboxylic acid derivatives have demonstrated significant and selective inhibitory action against AChE, with IC50 values ranging from 4.36 to 89.24 µM. nih.gov Among a series of tested compounds, the derivative designated 3i was identified as the most potent inhibitor of AChE, exhibiting an IC50 value of 4.36 ± 0.12 µM. nih.gov The core quinoline structure is considered crucial for this inhibitory activity, forming the basis for the development of new therapeutic agents targeting neurodegeneration. nih.govunifi.it

Human Carbonic Anhydrase (hCA): Carbonic anhydrases are a family of metalloenzymes that play a critical role in processes such as pH regulation and CO2 homeostasis. tubitak.gov.tr Specific isoforms, particularly the tumor-associated hCA IX and hCA XII, are targets for anticancer drug development. While direct studies on this compound derivatives are limited, research on structurally related quinazoline-based carboxylic acids provides insight into how this chemical class can act as non-classical CA inhibitors. nih.govtubitak.gov.tr

These non-classical inhibitors, which lack the common sulfonamide group, can interact with the enzyme's active site differently, for instance, by anchoring to the zinc-bound water molecule or blocking substrate entry. tubitak.gov.tr A study on 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives, which feature a carboxylic acid moiety, assessed their inhibitory action against several hCA isoforms. nih.gov The results indicated that these compounds displayed inhibitory activity, particularly against the cancer-related isoforms hCA IX and XII. nih.gov The position of the carboxylic acid group on the anilino ring was found to influence the inhibitory potency and selectivity. nih.gov

Table 1: Inhibitory Activity of Selected Quinazoline-Carboxylic Acid Derivatives Against hCA Isoforms (Kᵢ in nM)

Antagonism of Metabotropic Glutamate Receptor Type 1 (mGluR1)

Metabotropic glutamate receptors, including the mGluR1 subtype, are involved in modulating synaptic plasticity and neuronal excitability. Antagonism of mGluR1 has been investigated for its therapeutic potential in various neurological and psychiatric disorders. nih.gov However, based on a review of the available scientific literature, dedicated research into the specific activity of this compound derivatives as antagonists for the metabotropic glutamate receptor type 1 (mGluR1) is not extensively documented.

Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH)

Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of RNA and DNA. nih.gov Because cancer cells have a high demand for pyrimidines to sustain rapid proliferation, hDHODH has emerged as a promising target for cancer therapy. nih.gov The 4-quinoline carboxylic acid scaffold has been identified as a potent inhibitor of hDHODH. nih.gov

Structure-guided drug design has led to the development of potent quinoline-based analogues. These efforts aimed to create new interactions within the brequinar-binding pocket of the enzyme. This approach resulted in the discovery of compounds with significant inhibitory activity at nanomolar concentrations. For instance, analogue 41 was found to have a DHODH IC50 of 9.71 ± 1.4 nM, while analogue 43 had an IC50 of 26.2 ± 1.8 nM. Further optimization led to a 1,7-naphthyridine derivative, compound 46 , with an IC50 of 28.3 ± 3.3 nM, which forms a novel hydrogen bond with the amino acid Y356 in the enzyme's binding site.

Table 2: Inhibitory Potency of Selected Quinoline-Based Analogues against hDHODH

Inhibitory Effects on DNA Gyrase Activity

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. This enzyme is a validated target for antibacterial agents, and the quinoline ring is a key structural feature in many gyrase inhibitors.

An optimized series of 3-fluoro-6-methoxyquinoline derivatives has been reported as novel (non-fluoroquinolone) inhibitors of bacterial type II topoisomerases (NBTIs). These compounds demonstrated excellent activity against bacterial DNA gyrase and topoisomerase IV. One particular compound, designated 14 in the series, showed potent in vitro activity with a minimum inhibitory concentration (MIC90) of 0.125 µg/mL against Staphylococcus aureus. Enhanced inhibition of Topoisomerase IV by this compound also correlated with improved activity against S. aureus strains with mutations conferring resistance to other NBTIs.

Table 3: In Vitro Activity of a Lead 3-fluoro-6-methoxyquinoline Derivative

Other Pharmacological Research Applications

Investigation of Antiepileptic Properties

The therapeutic potential of compounds derived from or related to the 7-methoxyquinoline (B23528) scaffold has been explored in the context of epilepsy, a neurological disorder characterized by recurrent seizures. Studies have focused on synthesizing derivatives and evaluating their anticonvulsant activity in established preclinical models.

A series of 1-substituted-7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinolines were synthesized and assessed for anticonvulsant effects using the maximal electroshock (MES) test. nih.gov The compound 4a (7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline) was identified as the most potent in the series, with a median effective dose (ED50) of 9.2 mg/kg, which is comparable to the standard antiepileptic drug phenytoin (ED50 = 9.9 mg/kg). nih.gov Furthermore, compound 4a exhibited a protective index (PI = TD50/ED50) of 16.6, significantly higher than that of phenytoin (PI = 7.0), suggesting a better safety margin. nih.gov

In another study, a series of 7-alkoxyl-4,5-dihydro- nih.govnih.govtriazolo[4,3-a]quinoline derivatives were evaluated. The compound 4l (7-(4-fluorobenzyloxy)-4,5-dihydro- nih.govnih.govtriazolo[4,3-a]quinoline) emerged as the most potent, with an ED50 of 11.8 mg/kg in the MES test and 6.7 mg/kg in the subcutaneous pentylenetetrazol (scMet) test.

Table 4: Anticonvulsant Activity of Lead 7-Methoxyquinoline Derivatives

Research into Anti-Alzheimer Disease Mechanisms (e.g., cholinergic hypothesis)

The cholinergic hypothesis of Alzheimer's disease (AD) posits that the cognitive decline seen in patients is linked to a deficit in the neurotransmitter acetylcholine. A primary therapeutic strategy, therefore, involves inhibiting the enzymes that degrade acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Quinolone and its derivatives have emerged as promising candidates in this area. nih.gov

Research into quinolinic carboxylic acid derivatives has demonstrated their potential as potent and selective inhibitors of AChE. researchgate.net In one study, a series of these compounds were synthesized and evaluated, with several showing significant inhibitory action. For instance, derivative 3i was identified as the most potent inhibitor of AChE in the series, showcasing a notable IC50 value. researchgate.net The inhibitory activities of selected compounds from this research are detailed below.

Beyond direct enzyme inhibition, other quinoline derivatives have been shown to target different aspects of AD pathology, such as the inhibition of amyloid-β (Aβ) aggregation, highlighting the multi-target potential of this chemical scaffold. researchgate.net

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Quinoline Carboxylic Acid Derivatives

Compound AChE IC50 (µM) 3i 4.36 ± 0.12 Other Derivatives 4.36 to 89.24

IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. researchgate.net

Antioxidant and Antiradical Activity Evaluation

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is a key factor in various diseases. The antioxidant potential of quinoline derivatives has been a subject of scientific investigation. The core structure, featuring a benzene (B151609) ring fused to a pyridine (B92270) ring, along with functional groups like carboxylic acids, lends itself to free radical scavenging. ui.ac.id

Studies on quinoline-4-carboxylic acid derivatives, synthesized from isatin (B1672199), have evaluated their antioxidant capabilities using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. ui.ac.id The results indicated that these derivatives possess significantly improved antioxidant activity compared to the precursor compound. For example, at a concentration of 5 mg/L, the parent compound isatin showed no antioxidant effect, whereas its quinoline-4-carboxylic acid derivatives demonstrated notable radical scavenging abilities. ui.ac.id Specifically, the presence of an additional aromatic ring on the quinoline structure appeared to enhance this activity. ui.ac.id Furthermore, research on (quinoline-4-ylthio)carboxylic acids has also confirmed that quinoline derivatives can exhibit pronounced antiradical and antioxidant effects. researchgate.net

Table 2: DPPH Radical Scavenging Activity of Quinoline-4-Carboxylic Acid Derivatives

Compound Inhibition Percentage (%) at 5 mg/L Isatin (Precursor) 0 2-methylquinoline-4-carboxylic acid 30.25 2-(4-methylphenyl)quinoline-4-carboxylic acid 40.43

Data reflects the percentage of DPPH radical inhibition by the tested compounds. ui.ac.id

Evaluation as Potential Anti-HIV Agents

The human immunodeficiency virus (HIV) life cycle relies on key viral enzymes, making them prime targets for therapeutic intervention. One such enzyme, HIV integrase, is essential for inserting the viral DNA into the host cell's genome. nih.gov Quinolone-3-carboxylic acid derivatives have been identified as a promising class of HIV integrase inhibitors. nih.gov This interest was spurred by the development of elvitegravir (GS-9137), a clinically successful integrase inhibitor based on this scaffold. nih.gov

Building on this, researchers have designed and synthesized novel series of 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives as potential HIV-1 integrase inhibitors. nih.gov In separate studies, a series of 6-aminoquinolone compounds were assessed for their ability to inhibit HIV-1 replication in human lymphoblastoid cell lines. nih.gov One compound, 12a , which features a methyl group at the N-1 position and a piperazine moiety at C-7, was found to be the most active, inhibiting viral replication at a sub-micromolar concentration. nih.gov This activity was shown to be selective, with significantly reduced potency against other viruses like herpes simplex virus type 1 (HSV-1). nih.gov

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 7-Methoxyquinoline-6-carboxylic acid, and a target protein.

Molecular docking simulations predict the binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction between a ligand and a protein. A more negative value typically indicates a stronger and more stable interaction. researchgate.net For instance, studies on various quinoline (B57606) derivatives have shown a wide range of binding affinities, with values from -5.3 to -6.1 kcal/mol against the anticancer peptide CB1a and from -3.2 to -18.5 kcal/mol against a Mycobacterium tuberculosis receptor, highlighting the diverse potential of this chemical scaffold. nih.govdergipark.org.tr The docking process evaluates numerous possible conformations and orientations of the ligand within the protein's binding site, and a scoring function is used to estimate the binding affinity for each pose. nih.gov This allows researchers to identify the most probable binding mode.

Table 1: Illustrative Binding Affinities of Quinoline Derivatives from Docking Studies

| Compound Class | Target Protein | Reported Binding Affinity Range (kcal/mol) | Reference |

|---|---|---|---|

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a (Anticancer Peptide) | -5.3 to -6.1 | nih.gov |

| 2,4-disubstituted quinoline derivatives | Mycobacterium tuberculosis receptor (LipB) | -3.2 to -18.5 | dergipark.org.tr |

A key outcome of ligand-protein interaction analysis is the identification of specific amino acid residues within the enzyme's active site that are crucial for binding. nih.govnih.gov These residues form the binding pocket and are responsible for anchoring the ligand through various types of interactions. For heterocyclic compounds similar to this compound, interactions with both charged and polar amino acids are common. ajol.info The carboxylic acid group of the ligand, for example, can interact with positively charged residues like Lysine (B10760008) (Lys) and Arginine (Arg), while the quinoline ring's nitrogen and the methoxy (B1213986) group's oxygen can engage with other polar or hydrogen-bond-donating residues. ajol.infocambridgemedchemconsulting.com

Table 2: Common Amino Acid Residues Involved in Ligand Binding

| Amino Acid Residue | Type | Potential Interaction with this compound |

|---|---|---|

| Arginine (Arg), Lysine (Lys) | Basic (Positively Charged) | Ionic interactions or hydrogen bonds with the carboxylic acid group. ajol.infocambridgemedchemconsulting.com |

| Aspartic acid (Asp), Glutamic acid (Glu) | Acidic (Negatively Charged) | Could interact with a protonated quinoline nitrogen. cambridgemedchemconsulting.com |

| Serine (Ser), Threonine (Thr) | Polar, Uncharged | Hydrogen bonding with the methoxy or carboxylic acid groups. researchgate.net |

| Phenylalanine (Phe), Leucine (Leu), Valine (Val) | Nonpolar, Hydrophobic | Hydrophobic interactions (e.g., Pi-Pi, Pi-Alkyl) with the quinoline ring system. researchgate.net |

The stability of a ligand-protein complex is determined by the sum of various intermolecular forces. For this compound, these are primarily hydrogen bonds and hydrophobic interactions. nih.gov

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The methoxy group's oxygen atom and the quinoline ring's nitrogen atom can also act as hydrogen bond acceptors. researchgate.netnih.gov These functional groups can form critical hydrogen bonds with amino acid side chains (like Serine or Methionine) or with the protein backbone, anchoring the ligand in the active site. researchgate.net

Hydrophobic Interactions: These interactions are crucial for the binding of many drugs and are a major driving force in the formation of protein-ligand complexes. nih.govscispace.com The aromatic quinoline ring system of the compound can participate in several types of hydrophobic interactions, including Pi-Pi stacking with aromatic residues like Phenylalanine (Phe) and Tryptophan (Trp), and Pi-Alkyl interactions with aliphatic residues such as Leucine (Leu), Isoleucine (Ile), and Valine (Val). researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations provide fundamental information about a molecule's reactivity, stability, and electronic properties. vjst.vn

DFT is used to determine the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: Represents the orbital from which an electron is most easily donated. A higher HOMO energy level indicates a greater ability to donate electrons.

LUMO: Represents the orbital to which an electron is most easily accepted. A lower LUMO energy level indicates a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.org A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be easily excited. youtube.com For the parent compound quinoline, DFT calculations have determined a HOMO energy of -6.646 eV, a LUMO energy of -1.816 eV, and a HOMO-LUMO energy gap of -4.83 eV. scirp.org

Table 3: Theoretical Electronic Properties of Quinoline (for reference)

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.646 | Indicates electron-donating capability. scirp.org |

| LUMO Energy | -1.816 | Indicates electron-accepting capability. scirp.org |

| HOMO-LUMO Energy Gap (ΔE) | -4.83 | Relates to chemical reactivity and stability. scirp.org |

The electronic parameters derived from DFT calculations, such as HOMO and LUMO energies, are directly related to a molecule's redox properties. scirp.org

Ionization Potential (IP): The energy required to remove an electron from a molecule, which can be related to the HOMO energy (IP ≈ -EHOMO). A lower ionization potential suggests the molecule is more easily oxidized.

Electron Affinity (EA): The energy released when an electron is added to a molecule, which can be related to the LUMO energy (EA ≈ -ELUMO). A higher electron affinity indicates the molecule is more easily reduced. researchgate.net

By analyzing these parameters for this compound, researchers can predict its tendency to participate in electron transfer reactions, which is a fundamental aspect of many biochemical processes. A smaller HOMO-LUMO gap generally correlates with enhanced electron transfer capabilities. scirp.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Drug Likeness

While specific in silico ADME studies for this compound are not extensively documented in publicly available research, general principles of computational chemistry allow for the prediction of its drug-like properties based on its structure. Various software and predictive models are employed to estimate key parameters that govern a compound's pharmacokinetic profile. These parameters are crucial in determining whether a molecule is likely to be orally bioavailable and exhibit favorable characteristics for a drug candidate.

The predictions for the ADME properties of this compound are often based on its physicochemical characteristics, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These descriptors are used in established models like Lipinski's Rule of Five to assess oral bioavailability.

Below is an interactive data table summarizing the computationally predicted ADME-related properties for this compound.

| Property | Predicted Value | Implication for Drug Likeness |

| Molecular Weight | 205.19 g/mol | Favorable (typically < 500 g/mol ) |

| LogP (Lipophilicity) | 1.5 - 2.5 | Optimal range for cell membrane permeability |

| Topological Polar Surface Area (TPSA) | 69.9 Ų | Good intestinal absorption and blood-brain barrier penetration potential |

| Hydrogen Bond Donors | 1 | Favorable for oral bioavailability |

| Hydrogen Bond Acceptors | 4 | Favorable for oral bioavailability |

| Rotatable Bonds | 2 | Low conformational flexibility, potentially leading to better receptor binding |

| Aqueous Solubility | Moderate to Low | May require formulation strategies to improve absorption |

These predicted values suggest that this compound generally possesses a favorable profile for drug likeness. Its adherence to key principles of oral bioavailability indicates that it has the potential to be well-absorbed and distributed within the body. However, it is crucial to note that these are theoretical predictions and require experimental validation to confirm the actual pharmacokinetic behavior of the compound.

Structure-Based and Ligand-Based Drug Design Methodologies

The quinoline scaffold, a core component of this compound, is a well-established privileged structure in medicinal chemistry, known for its wide range of biological activities. This makes its derivatives, including this compound, attractive starting points for both structure-based and ligand-based drug design approaches.

Structure-Based Drug Design (SBDD):

In SBDD, the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is utilized to design molecules that can bind to it with high affinity and selectivity. While there are no specific published SBDD studies that exclusively focus on this compound as the primary ligand, its structural features make it a viable candidate for such approaches.

For instance, if the target protein's binding site is known, molecular docking simulations can be performed to predict the binding mode and affinity of this compound. The methoxy and carboxylic acid groups can participate in crucial hydrogen bonding and hydrophobic interactions within a binding pocket. Computational tools can be used to virtually screen libraries of compounds derived from this scaffold to identify more potent inhibitors. The carboxylic acid moiety, for example, can act as a key pharmacophoric feature, anchoring the molecule to a specific region of the target protein.

Ligand-Based Drug Design (LBDD):

When the 3D structure of the biological target is unknown, LBDD methodologies are employed. These methods rely on the knowledge of other molecules (ligands) that are known to interact with the target. Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are common LBDD techniques.

Structure Activity Relationship Sar and Derivatization Studies of Methoxyquinoline Carboxylic Acids

Influence of Substituent Modifications on Biological Efficacy

Effects of Halogenation on Pharmacological Profiles

The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate the electronic properties, lipophilicity, and metabolic stability of a lead compound. In the context of quinoline (B57606) derivatives, halogenation has been shown to be a significant determinant of biological activity. For instance, the 7-chloroquinoline (B30040) nucleus is a cornerstone of many potent antimalarial drugs, including chloroquine. nih.gov Research into 4-aminoquinoline (B48711) derivatives has shown that substitution with a bi-aryl group at the C-7 position results in highly potent antimalarial compounds.

Furthermore, the synthesis of compounds such as 2-(4-chlorophenyl)-3-hydroxy-6-methoxyquinoline-4-carboxylic acid underscores the continued exploration of halogenated quinolines in drug discovery. eurekaselect.com The presence of the chloro-substituent can enhance binding affinity to target proteins and improve metabolic resistance, thereby prolonging the compound's duration of action. The ability to synthesize halogen-substituted quinolines through various methods, including the Doebner reaction with halogenated anilines or through direct halogenation of the quinoline core, provides a versatile platform for generating diverse analogues for pharmacological screening. researchgate.neteurekaselect.com

The following table summarizes the impact of halogenation on select quinoline derivatives.

| Compound Class | Halogen Position | Observed Biological Activity |

| 4-Aminoquinolines | C-7 | Potent Antimalarial |

| 6-Methoxyquinoline-4-carboxylic acids | C-2 (on phenyl) | Investigated for various therapeutic potentials |

| 8-Substituted Quinolines | C-5 / C-7 | General synthetic target for bioactive molecules |

Role of Alkoxy Groups (e.g., Methoxy (B1213986) and Varied Ethers) on Biological Activity

Alkoxy groups, particularly the methoxy (-OCH3) group, are prevalent in many biologically active quinoline derivatives. The presence and position of these groups can significantly influence the compound's pharmacological properties. The methoxy group is an electron-donating group that can affect the electron density of the quinoline ring system, influencing its reactivity and intermolecular interactions.

In studies of 6-methoxy-2-arylquinolines, the methoxy group has been identified as a key feature for activity. nih.gov For example, quinoline-chalcone hybrids featuring 3,4,5-trisubstituted methoxy groups on the chalcone (B49325) moiety have demonstrated excellent inhibitory potency against various cancer cell lines. orientjchem.org Furthermore, in a series of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, the alkoxy substituent was essential for their observed antimicrobial activity. nih.gov The specific placement of the methoxy group is crucial; for instance, its presence at the C-6 or C-7 position has been linked to distinct biological outcomes in different compound series. eurekaselect.comresearchgate.netajchem-a.com

The table below highlights the influence of methoxy groups on the activity of different quinoline scaffolds.

| Compound Scaffold | Methoxy Group Position(s) | Primary Biological Activity Investigated |

| 2-Arylquinolines | 6-Methoxy | P-glycoprotein Inhibition |

| Quinoline-Chalcone Hybrids | 3,4,5-Trimethoxy (on chalcone) | Anticancer |

| 4-oxo-3-quinolinecarboxylic acids | 1-Alkoxy | Antimicrobial |

| Coumarin-Quinoline Hybrids | 7-Methoxy (on coumarin) | Acetylcholinesterase (AChE) Inhibition |

Impact of Carboxylic Acid Group Derivatization (e.g., to esters or amides)

The carboxylic acid group at the C-6 position is a key functional handle that can be readily modified to produce esters, amides, and other derivatives. Such derivatization is a powerful tool for optimizing a drug candidate's properties, including its solubility, cell permeability, and metabolic stability. google.comnih.gov

Converting a carboxylic acid to an ester or an amide typically increases its lipophilicity and removes the negative charge present at physiological pH. This can enhance passive diffusion across cell membranes, a strategy often employed in the design of prodrugs. google.com For example, SAR studies on P-glycoprotein inhibitors revealed that while alcoholic quinoline derivatives showed potent activity, the corresponding carboxylic acid and methyl carboxylate derivatives did not, which was attributed to differences in cell membrane penetration due to polarity. nih.gov

However, the free carboxylic acid can also be essential for activity. In some cases, it acts as a critical binding motif, forming salt bridges or hydrogen bonds with amino acid residues in the target protein's active site. researchgate.net A study comparing quinoline-3-carboxylic acid derivatives to their parent ester compounds found that the acids exhibited higher selectivity for cancer cells over non-cancerous cells. nih.gov This highlights the nuanced role of the carboxylic acid group, where its presence or modification must be carefully considered in the context of the specific biological target and desired therapeutic outcome. The conversion to an amide, as seen in 4-Hydroxy-6-methoxy-quinoline-3-carboxylic acid (2-methoxy-ethyl)-amide, offers another avenue to modulate these properties, often improving metabolic stability compared to esters. researchgate.net

| Derivative | General Effect on Polarity | General Effect on Permeability | Potential Role |

| Carboxylic Acid | High (ionized at phys. pH) | Low | Active pharmacophore, target binding |

| Ester | Low | High | Prodrug, improved cell uptake |

| Amide | Intermediate | Variable | Prodrug, improved stability |

Stereochemical Considerations and Chiral Synthesis in Activity

Chirality plays a crucial role in the interaction between small molecules and their biological targets, which are themselves chiral. When a quinoline derivative contains a stereocenter, its enantiomers can exhibit significantly different pharmacological activities, potencies, and toxicity profiles. Therefore, the stereoselective synthesis or separation of enantiomers is a critical aspect of drug development. researchgate.net

While specific stereochemical studies on 7-Methoxyquinoline-6-carboxylic acid are not extensively detailed in the available literature, the principles of stereochemistry are highly relevant to this class of compounds. The development of asymmetric synthesis methods, often employing chiral catalysts like chiral phosphoric acids, allows for the direct synthesis of enantiomerically enriched compounds. researchgate.net

Alternatively, racemic mixtures of chiral carboxylic acids can be separated into their constituent enantiomers through chiral resolution techniques. nih.gov These methods include forming diastereomeric salts with a chiral amine or using chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. ingentaconnect.com The ability to access enantiomerically pure forms of quinoline carboxylic acids is essential for elucidating the specific biological activity of each stereoisomer and identifying the more potent or less toxic enantiomer for further development. The process of halodecarboxylation, a synthetic method to introduce halogens, has been noted to sometimes proceed through radical intermediates, which can lead to racemization of optically active starting materials, posing a challenge for stereocontrolled synthesis.

Systematic Chemical Modification Strategies on the Quinoline Scaffold

Systematic modification of the quinoline ring is a fundamental approach in medicinal chemistry to probe the structure-activity relationship and optimize lead compounds. Altering substituents at various positions can fine-tune the molecule's properties to achieve desired biological effects.

Modifications at the C-7 Position of the Quinoline Ring

The C-7 position of the quinoline ring is a synthetically accessible and pharmacologically significant site for modification. Substituents at this position can project into solvent-exposed regions or specific binding pockets of a target protein, dramatically influencing the compound's activity and selectivity.

Structure-activity relationship studies have shown that the nature of the C-7 substituent is critical. For instance, in the development of imidazoquinoline-based Toll-like receptor 7/8 (TLR7/8) agonists, it was found that electron-donating groups at the C-7 position tended to produce stronger activators compared to electron-withdrawing groups. researchgate.net In a separate study on coumarin-quinoline hybrids designed as acetylcholinesterase (AChE) inhibitors, various substituents were placed at the C-7 position of the coumarin (B35378) scaffold. A compound with an electron-donating diethylamine (B46881) group was the most active and selective AChE inhibitor, whereas compounds with methyl or methoxy groups at the same position showed opposite trends, indicating that the nature of the electron-donating group is highly specific. Conversely, placing an electron-withdrawing chloride atom at C-7 resulted in a selective inhibitor for butyrylcholinesterase (BChE). These findings underscore the profound impact that C-7 modifications can have on the biological profile of quinoline-related scaffolds.

The table below illustrates the effect of different C-7 substituents on biological activity in various molecular contexts.

| Scaffold | C-7 Substituent | Effect on Biological Activity |

| Imidazoquinolines | Electron-Donating Groups (EDGs) | Increased TLR7/8 Agonist Potency |

| Imidazoquinolines | Electron-Withdrawing Groups (EWGs) | Decreased TLR7/8 Agonist Potency |

| Coumarin-Quinoline Hybrids | Diethylamine (EDG) | Potent and Selective AChE Inhibition |

| Coumarin-Quinoline Hybrids | Methoxy (EDG) | Lower AChE/BChE Inhibition |

| Coumarin-Quinoline Hybrids | Chloride (EWG) | Selective BChE Inhibition |

Variations at the C-6 Position

The carboxylic acid group at the C-6 position of the 7-methoxyquinoline (B23528) ring is a critical site for derivatization, significantly influencing the molecule's pharmacokinetic and pharmacodynamic properties. A primary strategy involves the conversion of the carboxylic acid into various amides, which can enhance stability, solubility, and membrane permeability—traits that are crucial for interaction with extracellular enzymes. researchgate.net

Detailed SAR studies have elucidated the effects of various substituents on the amide nitrogen. The introduction of different aryl or alkyl groups can lead to significant variations in inhibitory potency against specific targets. This highlights the C-6 position as a versatile handle for fine-tuning the biological profile of the this compound scaffold.

Below is a table summarizing the conceptual impact of C-6 position modifications based on research findings.

| Modification at C-6 | Rationale | Potential Outcome | Reference |

| Carboxylic Acid to Amide | Improve stability, solubility, and cell permeability. | Enhanced drug-like properties and bioavailability. | researchgate.net |

| Varying Amide Substituents | Optimize interactions with target protein. | Modulation of biological potency and selectivity. | jst.go.jp |

| Mimicking Phosphate (B84403) Groups | Promote polar interactions in enzyme active sites. | Increased binding affinity and inhibitory activity. | researchgate.net |

Substituent Changes at the Quinoline Nitrogen Atom (N-1)

The nitrogen atom at the N-1 position of the quinoline ring is a fundamental feature of the scaffold's chemical personality. Its lone pair of electrons plays a crucial role in the molecule's ability to interact with biological targets, often forming key hydrogen bonds or coordinating with metal ions in enzyme active sites. mdpi.com Consequently, any substitution at this position can profoundly alter the electronic properties and steric profile of the entire molecule, leading to significant changes in its structure-activity relationship.

Modifications at the N-1 position can influence the molecule's binding affinity and specificity for its target. For example, the introduction of substituent groups near the nitrogen heterocycle can affect the contact between the nitrogen's lone pair of electrons and the active site of a target protein or catalyst. mdpi.com Such steric hindrance can either enhance or diminish the compound's activity, depending on the specific conformational requirements of the binding pocket. These substituent effects are a critical consideration in the rational design of quinoline-based therapeutic agents. mdpi.com

Design and Synthesis of Hybrid Molecules Incorporating the this compound Motif

Molecular hybridization, a strategy that combines two or more pharmacophore fragments into a single molecule, has emerged as a powerful tool in drug discovery. nih.gov The this compound motif serves as a valuable scaffold in this approach due to its established biological relevance and the synthetic accessibility of its C-6 carboxylic acid group for linkage to other molecular entities. researchgate.net

A prominent example of this strategy is the design and synthesis of quinoline-triazole-aniline conjugates. In these hybrid molecules, the quinoline core is covalently linked, often through an amide bond at the C-6 position, to a triazole ring, which in turn is connected to a substituted aniline (B41778) fragment. Triazoles are particularly useful as linkers; they are chemically stable, can act as bioisosteres for amide bonds, and can improve a molecule's solubility. mdpi.com

The rationale behind creating such hybrids is to develop multi-target agents or to enhance the potency and selectivity of the parent molecule by incorporating additional binding interactions. By combining the quinoline scaffold with other pharmacologically active moieties, researchers can access novel chemical space and develop compounds with potentially improved therapeutic profiles compared to the individual components. nih.govmdpi.com

Conformational Analysis and Elucidation of Bioactive Conformations

Understanding the three-dimensional structure of a molecule and its preferred binding conformation is paramount for rational drug design. For derivatives of this compound, conformational analysis and molecular modeling techniques are employed to elucidate the bioactive conformation—the specific spatial arrangement the molecule adopts when interacting with its biological target. researchgate.net

Computational methods, such as molecular docking, are used to simulate the binding of these quinoline derivatives into the active sites of target proteins. researchgate.net These studies can reveal key molecular interactions that are responsible for the compound's inhibitory potency. For instance, modeling can show the this compound scaffold fitting into a nucleotide-binding pocket, with the carboxylic acid (or its amide derivative) forming hydrogen bonds with specific amino acid residues like aspartate or lysine (B10760008), while the aromatic quinoline ring engages in hydrophobic or pi-stacking interactions. researchgate.netresearchgate.net

This theoretical analysis helps to rationalize the observed structure-activity relationships. uc.pt By identifying the optimal orientation and the crucial interaction points of the quinoline scaffold within the binding site, researchers can guide the synthesis of new derivatives with modifications designed to enhance these interactions, thereby leading to more potent and selective compounds. researchgate.net

Emerging Research Directions and Future Perspectives for 7 Methoxyquinoline 6 Carboxylic Acid

Development of Novel Therapeutic Agents Based on the Core Scaffold

The 7-methoxyquinoline-6-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. This versatility has spurred research into developing novel therapeutic agents. Derivatives of the closely related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) have been synthesized and evaluated for their ability to reverse multidrug resistance (MDR) in cancer cells. nih.gov MDR is a significant challenge in cancer therapy, often mediated by the overexpression of P-glycoprotein (P-gp), an efflux pump that removes cytotoxic drugs from cancer cells. nih.gov

Research has shown that specific structural modifications to the quinoline (B57606) core can lead to potent inhibitors of key biological targets. For instance, analogues of 6,7-dimethoxyquinazoline (B1622564) are established as potent inhibitors of G9a, a histone lysine (B10760008) methyltransferase involved in epigenetic regulation and aberrantly regulated in several cancers. nih.gov The methoxy (B1213986) groups on the benzenoid ring of the quinoline scaffold are highlighted as important for potent G9a activity. nih.gov By modifying the carboxylic acid and methoxy groups of the this compound core, researchers aim to design new derivatives with enhanced potency and selectivity against targets implicated in cancer and other diseases.

Below is a table summarizing research on related quinoline-based scaffolds and their therapeutic targets.

| Scaffold/Derivative | Therapeutic Target | Potential Application | Key Findings |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives | P-glycoprotein (P-gp) | Reversing Multidrug Resistance in Cancer | Optimized compounds showed outstanding ability to reverse MDR, surpassing standard third-generation P-gp inhibitors. nih.gov |

| 6,7-Dimethoxyquinazoline analogues | G9a/GLP (histone methyltransferases) | Anticancer Agents | The dimethoxy groups and a basic nitrogen at position 1 are crucial for potent and selective G9a/GLP inhibition. nih.gov |

| 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives | P-glycoprotein (P-gp) | Reversing Multidrug Resistance in Cancer | Synthesized via a one-step Doebner reaction, these compounds are evaluated as potential P-gp inhibitors. nih.gov |

| Anilinoquinazoline derivatives with a carboxylic acid moiety | Carbonic Anhydrase (CA) IX and XII | Anticancer Agents | The appended carboxylic acid functionality allows for the development of non-classical CA inhibitors targeting tumor-associated isoforms. nih.gov |

Exploration of Undiscovered Biological Targets and Signaling Pathways

While targets like P-gp and G9a are actively being investigated, the this compound scaffold holds promise for modulating other biological pathways yet to be fully explored. The quinoline core is a component of compounds that interact with a wide range of protein classes. For example, various quinoline derivatives have been studied as antagonists for the P2X7 receptor (P2X7R), which is linked to signaling pathways like PI3K/Akt/GSK3β that regulate cell proliferation and migration in cancer. nih.gov

Future research will likely focus on screening this compound and its derivatives against broader panels of biological targets, such as various protein kinases, which are central regulators of cellular processes and frequently implicated in disease. mdpi.compensoft.net The substitution pattern of the core—a methoxy group at position 7 and a carboxylic acid at position 6—provides specific electronic and steric properties that could be exploited to achieve selective binding to newly identified targets within complex signaling cascades. Unraveling these interactions could open new therapeutic avenues for a range of diseases beyond cancer, including neurodegenerative disorders and infectious diseases.

Advancements in Synthetic Methodologies and Green Chemistry Principles

The synthesis of quinoline derivatives has traditionally relied on classic name reactions like the Doebner, Skraup, and Friedländer syntheses. mdpi.comnih.gov The Doebner reaction, for instance, can be used to prepare 6-methoxy-2-arylquinoline-4-carboxylic acids by reacting a substituted benzaldehyde, pyruvic acid, and p-anisidine. nih.gov However, many of these established methods suffer from drawbacks such as harsh reaction conditions, low yields (especially with electron-deficient substrates), and the use of toxic reagents. mdpi.comnih.gov

Modern synthetic chemistry is increasingly focused on developing more efficient and environmentally benign protocols. mdpi.com For quinoline synthesis, this includes the use of nanocatalysts, which can improve reaction yields and allow for milder conditions. nih.gov Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to reduce waste and energy consumption. nih.govmdpi.com These advanced methodologies offer several advantages:

Efficiency: Shorter reaction times and higher yields. mdpi.com

Sustainability: Reduced use of hazardous solvents and reagents. mdpi.comescholarship.org

Versatility: Better tolerance of a wide variety of functional groups, enabling the creation of more diverse chemical libraries. organic-chemistry.org

Applying these green principles to the synthesis of this compound and its derivatives will be crucial for facilitating large-scale production and further research. escholarship.org

| Synthetic Method | Description | Advantages |

| Doebner Reaction | A three-component reaction typically involving an aniline (B41778), an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.govnih.gov | One-step synthesis of the core structure. nih.gov |

| Pfitzinger Reaction | The reaction of isatin (B1672199) with a carbonyl compound under basic conditions to yield substituted quinoline-4-carboxylic acids. mdpi.com | A conventional method for accessing quinoline carboxylic acid derivatives. nih.gov |

| Nanocatalyzed Synthesis | Utilizes nanocatalysts to facilitate reactions like the Friedländer synthesis from 2-aminoaryl ketones and α-methylene ketones. nih.gov | Good to high yields (85-96%), fast reaction times (15-60 min), and catalyst recyclability. nih.gov |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate chemical reactions. mdpi.com | Remarkably short reaction times, high product yields, and easy purification. mdpi.com |

Integrated Computational and Experimental Approaches for Rational Compound Design

The development of novel drugs is increasingly driven by a synergy between computational modeling and experimental validation. mdpi.com For quinoline-based scaffolds, computational tools like molecular docking and molecular dynamics (MD) simulations are used to predict how these molecules will bind to their biological targets. nih.govmdpi.com This allows researchers to understand key interactions at the molecular level and to rationally design new derivatives with improved affinity and selectivity.

For example, molecular docking studies of quinoline-based G9a inhibitors have helped to explain the importance of the dimethoxy groups for potent activity. nih.gov Similarly, computational studies on tetrahydroquinoline derivatives as mTOR inhibitors have highlighted strong binding interactions and stability within the mTOR active site, guiding the synthesis of the most promising candidates. mdpi.com

This integrated approach follows a cyclical process:

Computational Design: A virtual library of derivatives based on the this compound scaffold is designed. Molecular docking and other in silico methods are used to predict their binding affinity for a specific target.

Chemical Synthesis: The most promising candidates identified through computational screening are then synthesized.

Experimental Validation: The synthesized compounds are tested in vitro and in vivo to measure their actual biological activity and validate the computational predictions.

Iterative Optimization: The results from experimental testing are used to refine the computational models, leading to the design of the next generation of more effective compounds.

This rational design strategy accelerates the discovery process, reduces costs, and increases the likelihood of developing successful therapeutic agents.

Potential Applications in Advanced Materials Science Research

Beyond its biomedical potential, the rigid, aromatic structure of the this compound scaffold makes it an interesting building block for advanced materials. A closely related compound, 4-hydroxy-7-methoxyquinoline-6-carboxylic acid, is noted for its function as a monomer in the preparation of polyquinoline polymers. chemshuttle.com The inclusion of the quinoline framework can impart enhanced thermal stability to these polymers, while the hydroxyl and methoxy substituents may contribute to improved flame retardancy and mechanical properties. chemshuttle.com

The unique photophysical properties of the quinoline ring also open up possibilities in the field of organic electronics and sensor technology. The quinoline framework can be conjugated to fluorophores to develop fluorescent probes for bioimaging applications, with the potential for enhanced photostability. chemshuttle.com Future research could explore the use of this compound in the development of:

High-Performance Polymers: Creating materials with superior thermal and chemical resistance for aerospace and electronics applications.

Organic Light-Emitting Diodes (OLEDs): The quinoline scaffold is a known component in materials used for OLEDs. mdpi.com

Chemical Sensors: Designing fluorescent probes that can selectively detect specific ions or molecules.

The functional groups of this compound—the carboxylic acid for polymerization or surface anchoring and the methoxy group for tuning electronic properties—make it a versatile platform for creating novel functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Methoxyquinoline-6-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of quinoline derivatives typically employs Gould–Jacob, Friedländer, or transition metal-catalyzed protocols. For this compound, a plausible route involves:

Precursor selection : Start with substituted aniline derivatives or use methoxy-substituted intermediates to ensure regioselectivity.

Cyclization : Apply Skraup or Doebner-von Miller reactions under controlled temperature (e.g., 80–120°C) to form the quinoline core.

Carboxylation : Introduce the carboxylic acid group via carboxylation reactions (e.g., Kolbe-Schmitt) at position 6, ensuring methoxy stability at position 4.

- Key Considerations : Optimize pH and solvent polarity (e.g., DMSO/water mixtures) to avoid side reactions like demethylation or oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to assess purity (>95%).

- Spectroscopy : Confirm structure via H/C NMR (e.g., methoxy singlet at δ ~3.9 ppm, carboxylic proton absent due to deprotonation).

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H] peaks (expected m/z: ~219.2 for CHNO) .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

- Methodological Answer :

- Antimicrobial Activity : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to determine IC values.

- Enzyme Inhibition : Screen against targets like DNA gyrase or topoisomerase IV via fluorescence-based assays .

Advanced Research Questions

Q. How do electronic effects of the methoxy and carboxylic acid groups influence the compound’s reactivity in metal-catalyzed cross-coupling reactions?

- Methodological Answer :

- Electronic Profiling : DFT calculations (e.g., Gaussian 16) to map electron density at positions 6 and 6. The electron-donating methoxy group activates the ring for electrophilic substitution, while the carboxylic acid withdraws electrons, directing reactivity to specific sites.

- Experimental Validation : Perform Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh) catalysis. Monitor regioselectivity via LC-MS and compare with computational predictions .

Q. What strategies resolve contradictions in reported biological activity data for quinoline-6-carboxylic acid derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial IC, cytotoxicity) and apply statistical tools (e.g., ANOVA) to identify outliers.

- Structural Re-evaluation : Confirm batch-to-batch consistency via X-ray crystallography to rule out polymorphic effects.

- Mechanistic Studies : Use CRISPR-edited bacterial strains to isolate target-specific effects (e.g., DNA gyrase mutations) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME Prediction : Use SwissADME or ADMETLab to estimate:

- Lipophilicity (LogP ~1.5–2.0 due to methoxy and polar carboxylate).

- Membrane Permeability : Predict Caco-2 permeability via molecular dynamics simulations.

- Metabolism : CYP450 docking studies (AutoDock Vina) to identify potential oxidative metabolites (e.g., demethylation at position 7) .

Q. What are the challenges in optimizing the solid-state stability of this compound for long-term storage?

- Methodological Answer :

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Common degradation pathways include:

- Hydrolysis : Carboxylic acid decarboxylation under acidic conditions.

- Oxidation : Methoxy group conversion to quinones in the presence of light.

- Formulation Solutions : Lyophilize with cryoprotectants (e.g., trehalose) and store under inert gas (argon) at 4°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.